2-(1-Morpholinoethyl)-1,4-benzodioxane 2-(1-Morpholinoethyl)-1,4-benzodioxane
Brand Name: Vulcanchem
CAS No.: 69766-28-5
VCID: VC19367171
InChI: InChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3
SMILES:
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol

2-(1-Morpholinoethyl)-1,4-benzodioxane

CAS No.: 69766-28-5

Cat. No.: VC19367171

Molecular Formula: C14H19NO3

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Morpholinoethyl)-1,4-benzodioxane - 69766-28-5

Specification

CAS No. 69766-28-5
Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
IUPAC Name 4-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]morpholine
Standard InChI InChI=1S/C14H19NO3/c1-11(15-6-8-16-9-7-15)14-10-17-12-4-2-3-5-13(12)18-14/h2-5,11,14H,6-10H2,1H3
Standard InChI Key HTGYYXDALADZAT-UHFFFAOYSA-N
Canonical SMILES CC(C1COC2=CC=CC=C2O1)N3CCOCC3

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s structure integrates a 1,4-benzodioxane scaffold—a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring—with a morpholine moiety attached via an ethyl linker. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, contributes to the molecule’s conformational flexibility and polarity. Key structural features include:

  • Molecular Formula: C₁₄H₁₉NO₃ .

  • SMILES: CC(C1COC2=CC=CC=C2O1)N3CCOCC3 , encoding the ethyl-linked morpholine and benzodioxane units.

  • InChIKey: HTGYYXDALADZAT-UHFFFAOYSA-N , providing a unique identifier for computational and database searches.

Stereochemical Considerations

While stereochemical data for this specific compound are unavailable, the ethyl linker between the benzodioxane and morpholine introduces potential stereoisomerism. The morpholine ring itself adopts a chair conformation, with the nitrogen and oxygen atoms occupying axial or equatorial positions depending on substitution patterns .

Physicochemical Properties and Predictive Data

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts reveal insights into the compound’s gas-phase behavior (Table 1) . These values are critical for mass spectrometry-based identification in complex mixtures.

Table 1: Predicted Collision Cross Sections for 2-(1-Morpholinoethyl)-1,4-Benzodioxane Adducts

Adductm/zCCS (Ų)
[M+H]⁺250.14377157.8
[M+Na]⁺272.12571170.6
[M+NH₄]⁺267.17031166.4
[M-H]⁻248.12921165.6

Lipophilicity and Solubility

The morpholine moiety enhances water solubility due to its polar nature, while the benzodioxane core contributes moderate lipophilicity. This balance may facilitate blood-brain barrier (BBB) penetration, a property observed in morpholine-containing CNS drugs . Quantum mechanical calculations or experimental LogP data would further clarify its partitioning behavior.

Synthetic Pathways and Analogous Compounds

Reported Syntheses of 1,4-Benzodioxane Derivatives

Though no synthesis route for 2-(1-morpholinoethyl)-1,4-benzodioxane is documented, analogous compounds are typically synthesized via:

  • Etherification: Reacting diols with dibromoalkanes in the presence of base, as seen in the synthesis of 6,8-disubstituted-1,4-benzodioxanes .

  • Nucleophilic Substitution: Introducing morpholine via alkylation of bromoethyl intermediates, a strategy employed in morpholine-functionalized drug candidates .

Structural Analogs and Their Activities

  • Anti-Inflammatory Agents: 1,4-Benzodioxane derivatives with acetic acid substituents exhibit COX-2 inhibition, with optimal activity linked to substituent position .

  • BACE-1 Inhibitors: Morpholine-containing peptidomimetics (e.g., compound 13) demonstrate potent β-secretase inhibition, crucial for Alzheimer’s disease therapeutics .

  • Anticancer Agents: Bisamide benzodioxanes like CCT251236 inhibit HSF1 pathways, underscoring the scaffold’s versatility .

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